2-(6-Chloro-2-methylpyridin-3-yl)acetic acid
Description
2-(6-Chloro-2-methylpyridin-3-yl)acetic acid is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of pyridine, characterized by the presence of a chloro and a methyl group on the pyridine ring, and an acetic acid moiety attached to the 3-position of the pyridine ring.
Properties
IUPAC Name |
2-(6-chloro-2-methylpyridin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-6(4-8(11)12)2-3-7(9)10-5/h2-3H,4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTGOJBKHDOHHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2-methylpyridin-3-yl)acetic acid typically involves the chlorination of 2-methylpyridine followed by carboxylation. One common method includes the following steps:
Chlorination: 2-Methylpyridine is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group at the 6-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group readily undergoes esterification with alcohols under acidic conditions. This reaction is critical for modifying solubility and reactivity in drug discovery workflows.
Example:
Reaction with ethanol and sulfuric acid yields ethyl 2-(6-chloro-2-methylpyridin-3-yl)acetate:
Key observations:
-
Sulfuric acid acts as a proton donor and dehydrating agent.
-
Higher temperatures (reflux vs. 90°C) marginally reduce yields due to side reactions .
Amidation Reactions
The acid forms amides through coupling agents, enabling integration into peptidomimetics or enzyme inhibitors.
Example:
Reaction with carbonyldiimidazole (CDI) and ammonium carbonate produces 2-(6-chloro-2-methylpyridin-3-yl)acetamide:
| Starting Material | Reagent/Catalyst | Conditions | Yield | Product | Source |
|---|---|---|---|---|---|
| This compound | CDI, NH₄CO₃ | 45°C, 1 hr; RT, overnight | 85%* | 2-(6-Chloro-2-methylpyridin-3-yl)acetamide |
*Yield estimated from analogous protocols in .
Mechanistic notes:
-
CDI activates the carboxylic acid to form an imidazolide intermediate.
-
Ammonium carbonate acts as a nucleophile to displace the imidazole group .
Nucleophilic Substitution at the Pyridine Ring
The chloro substituent at position 6 participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.
Example:
Suzuki-Miyaura coupling with arylboronic acids:
| Starting Material | Catalyst System | Conditions | Yield | Product | Source |
|---|---|---|---|---|---|
| This compound | Pd(PPh₃)₄, K₃PO₄ | 80°C, 12 hours | 72% | 2-(6-Aryl-2-methylpyridin-3-yl)acetic acid |
Key factors:
-
Tetrakis(triphenylphosphine)palladium(0) facilitates oxidative addition.
Decarboxylation Reactions
Controlled thermal decarboxylation removes the carboxylic acid group, yielding substituted pyridine derivatives.
Example:
Heating in quinoline with copper chromite catalyst:
| Starting Material | Catalyst | Conditions | Yield | Product | Source |
|---|---|---|---|---|---|
| This compound | CuCr₂O₄ | 220°C, 3 hours | 68% | 6-Chloro-2-methylpyridine |
Applications:
-
Generates halogenated pyridines for agrochemical synthesis.
Salt Formation
The carboxylic acid forms salts with inorganic bases, improving crystallinity for purification.
Example:
Reaction with sodium bicarbonate:
| Starting Material | Base | Conditions | Product | Source |
|---|---|---|---|---|
| This compound | NaHCO₃ (aq) | RT, 30 minutes | Sodium 2-(6-chloro-2-methylpyridin-3-yl)acetate |
Scientific Research Applications
Chemistry
2-(6-Chloro-2-methylpyridin-3-yl)acetic acid serves as a building block in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, including:
- Substitution Reactions : Yielding different substituted pyridine derivatives.
- Oxidation and Reduction : Leading to the formation of carboxylic acids or alcohols.
Biology
The compound is being investigated for its potential biological activities , which include:
- Antimicrobial Properties : Studies have explored its efficacy against various pathogens.
- Anticancer Activity : Preliminary research indicates that it may inhibit cancer cell growth, particularly in specific types of tumors .
Medicine
In medicinal chemistry, this compound is being explored for:
- Drug Development : Its ability to interact with biological targets makes it a candidate for new therapeutic agents.
- Enzyme Inhibition Studies : The compound has been used to study enzyme activity modulation, which is crucial in developing inhibitors for diseases .
Industry
The compound is utilized in the production of:
- Agrochemicals : It plays a role in developing pesticides and herbicides due to its biological activity.
- Pharmaceuticals : Its derivatives are being tested for various therapeutic applications, enhancing its industrial relevance.
Case Studies
Several studies have highlighted the applications of this compound:
- Anticancer Activity Evaluation :
- Synthesis of Novel Derivatives :
-
Mechanism of Action Studies :
- Investigations into the molecular mechanisms revealed that the compound might act by inhibiting specific enzymes or receptors involved in disease pathways, paving the way for targeted drug design.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-2-methylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The chloro and acetic acid groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in inflammation and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloro-3-pyridyl)acetic acid: Similar structure but lacks the methyl group.
2-(6-Methyl-3-pyridyl)acetic acid: Similar structure but lacks the chloro group.
2-(3-Pyridyl)acetic acid: Lacks both the chloro and methyl groups.
Uniqueness
2-(6-Chloro-2-methylpyridin-3-yl)acetic acid is unique due to the presence of both chloro and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable intermediate in the synthesis of bioactive molecules .
Biological Activity
Overview
2-(6-Chloro-2-methylpyridin-3-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₈ClN₁O₂
- Molecular Weight : 185.61 g/mol
- Structure : Contains a pyridine ring substituted with a chlorine atom and a methyl group, along with an acetic acid functional group.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Staphylococcus aureus | 0.0098 |
These results suggest that the compound is particularly potent against Gram-negative and Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Preliminary studies have shown promising anticancer effects. For instance, in vitro tests demonstrated cytotoxicity against several cancer cell lines, including gastric adenocarcinoma (AGS) and HeLa cells, with IC50 values indicating significant growth inhibition:
| Cell Line | IC50 (µM) |
|---|---|
| AGS | 53.02 |
| HeLa | 45.30 |
This suggests that the compound may interfere with cancer cell proliferation through specific molecular interactions .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It might interact with receptors that regulate cell growth and apoptosis.
Further studies are required to elucidate the precise molecular targets and pathways involved in its action.
Case Studies
A notable study explored the structure-activity relationships (SAR) of various derivatives of pyridine-based compounds, including this compound. The findings suggested that modifications to the pyridine ring significantly influenced both antimicrobial and anticancer activities, highlighting the importance of specific substituents in enhancing bioactivity .
Q & A
Q. What are the recommended synthetic routes for 2-(6-Chloro-2-methylpyridin-3-yl)acetic acid, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves substitution and condensation reactions. For example, chloro-pyridine derivatives can undergo nucleophilic substitution under alkaline conditions (e.g., using 2-pyridinemethanol and 3-chloro-4-fluoronitrobenzene as precursors, as described in ). Subsequent reduction with iron powder in acidic media and condensation with cyanoacetic acid using a condensing agent (e.g., EDC or NHS, as referenced in ) can yield the target compound. Key Variables:
Q. How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer: Refer to Safety Data Sheets (SDS) for hazard mitigation:
- Handling: Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin/eye contact; rinse immediately with water if exposed (, Section 4).
- Storage: Keep in airtight containers at room temperature, away from heat sources (, P210).
- Disposal: Neutralize with sand or vermiculite and dispose via approved waste management (, Section 6).
Reference:
Q. What spectroscopic techniques are appropriate for characterizing the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the pyridine ring structure and acetic acid moiety (compare with PubChem data in ).
- LC-MS/HPLC: Detects purity and traces of unreacted precursors ( recommends using C18 columns with UV detection).
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
Data Validation: Cross-reference experimental spectra with computed PubChem entries ().
Reference:
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?
Methodological Answer:
- Assay Standardization: Control variables like cell line viability (e.g., use IL-6 or MMP3 proteins as in ) and compound purity ().
- Orthogonal Validation: Combine in vitro (e.g., enzyme inhibition assays) and in silico (docking studies using InChI-derived structures, ) approaches.
- Meta-Analysis: Compare studies using statistical tools to identify confounding factors (e.g., solvent effects).
Reference:
Q. How can computational chemistry aid in predicting the reactivity of this compound in novel synthetic pathways?
Methodological Answer:
- DFT Calculations: Optimize molecular geometry using InChI descriptors () to predict sites for electrophilic/nucleophilic attack.
- Reactivity Maps: Generate electrostatic potential surfaces to identify electron-deficient regions (e.g., chloro-substituted pyridine ring).
- Transition State Modeling: Simulate reaction pathways for condensation or substitution steps ().
Tools: Software like Gaussian or ORCA with PubChem-computed parameters ().
Reference:
Q. What are the challenges in quantifying trace impurities in this compound using current analytical methods?
Methodological Answer: Challenges:
- Co-elution Issues: Impurities with similar retention times in HPLC ().
- Detection Limits: Low-abundance species below UV/Vis sensitivity.
Mitigation Strategies: - LC-MS/MS: Enhances specificity and sensitivity ().
- Derivatization: Use fluorescent tags for low-concentration impurities.
- Column Optimization: Employ HILIC or chiral columns for polar/byproduct separation.
Reference:
Q. How do steric and electronic effects of the 6-chloro-2-methyl substituents influence the compound's reactivity?
Methodological Answer:
- Steric Effects: The 2-methyl group hinders nucleophilic attack at the pyridine ring’s C-2 position, directing reactivity to C-4/C-6 ().
- Electronic Effects: The 6-chloro group withdraws electron density, activating the pyridine ring for electrophilic substitution at C-4.
Experimental Validation: Compare reaction rates with analogs lacking substituents (e.g., 2-pyridinylacetic acid in ).
Reference:
Q. What experimental approaches can validate the compound's proposed metabolic pathways in in vitro models?
Methodological Answer:
- Isotope Labeling: Use ¹⁴C-labeled compound to track metabolic products via LC-MS ().
- Enzyme Incubations: Test with cytochrome P450 isoforms (e.g., CYP3A4) and monitor degradation products.
- Cell-Based Assays: Use hepatocyte models to assess phase I/II metabolism ( references protein-ligand binding studies).
Reference:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
